4-(Piperazin-1-yl)phenol dihydrochloride
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Overview
Description
4-(Piperazin-1-yl)phenol dihydrochloride is a chemical compound with the molecular formula C10H14N2O·2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)phenol dihydrochloride typically involves the reaction of piperazine with phenol under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and controlled environments to ensure high yield and purity. The process may include steps such as purification through crystallization and drying to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-yl)phenol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenolic hydroxyl group and the piperazine ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
4-(Piperazin-1-yl)phenol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of pharmaceuticals targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-yl)phenol dihydrochloride involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to bind directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain organisms, making it useful in antiparasitic treatments.
Comparison with Similar Compounds
Similar Compounds
4-(1-Piperazinyl)aniline: Another piperazine derivative used in various chemical and pharmaceutical applications.
4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol: Used as an intermediate in the synthesis of triazole medicines.
Uniqueness
4-(Piperazin-1-yl)phenol dihydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound in research and industry.
Properties
Molecular Formula |
C10H16Cl2N2O |
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Molecular Weight |
251.15 g/mol |
IUPAC Name |
4-piperazin-1-ylphenol;dihydrochloride |
InChI |
InChI=1S/C10H14N2O.2ClH/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12;;/h1-4,11,13H,5-8H2;2*1H |
InChI Key |
ZEUOLRLSYCMFRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)O.Cl.Cl |
Origin of Product |
United States |
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